molecular formula C12H10FNO B3059602 Pyridine, 2-fluoro-6-(phenylmethoxy)- CAS No. 900512-64-3

Pyridine, 2-fluoro-6-(phenylmethoxy)-

Cat. No.: B3059602
CAS No.: 900512-64-3
M. Wt: 203.21
InChI Key: VMILKUCEYHWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridine (B92270) Heterocycles in Modern Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in the landscape of modern organic chemistry. Structurally analogous to benzene, the nitrogen atom imparts a unique set of properties, including basicity and a distinct electronic distribution, making the pyridine nucleus a cornerstone in numerous applications. This structural motif is prevalent in a vast array of naturally occurring compounds, such as vitamins and alkaloids, and is a critical component in many commercial products, including pharmaceuticals and agrochemicals.

In the realm of drug discovery, the pyridine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Its presence is noted in numerous FDA-approved drugs, where it can serve as a core structure, a pharmacophore, or a bioisosteric replacement for other aromatic systems. The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at enzyme active sites and receptors. Furthermore, the aromatic system allows for various substitution patterns, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of a molecule to optimize its biological activity and pharmacokinetic profile.

Strategic Importance of Fluorine Substitution in Pyridine Scaffolds

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyridine, is a widely employed strategy in medicinal and materials chemistry. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's characteristics.

Strategically placing fluorine on a pyridine ring can lead to several advantageous modifications:

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative cleavage by metabolic enzymes, such as cytochrome P450. This can block sites of metabolism, prolonging the half-life and bioavailability of a drug candidate.

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with biological targets. Its introduction can alter the acidity or basicity of nearby functional groups, thereby modulating binding affinity and selectivity.

Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve absorption.

Chemical Reactivity: A fluorine atom, particularly at the 2- or 4-position of the pyridine ring, significantly activates the position for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the high electronegativity of fluorine, which stabilizes the anionic intermediate (Meisenheimer complex) formed during the reaction. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine (B119429) nih.gov. This makes fluoropyridines highly valuable and versatile intermediates for synthesizing more complex substituted pyridines.

Contextualizing Pyridine, 2-fluoro-6-(phenylmethoxy)- within Functionalized Fluoropyridine Chemistry

Pyridine, 2-fluoro-6-(phenylmethoxy)-, also known as 2-benzyloxy-6-fluoropyridine, is a specialized chemical intermediate that perfectly exemplifies the strategic use of both fluorine and protecting group chemistry in the synthesis of complex molecules. This compound is not typically an end-product itself but serves as a versatile building block for the creation of diverse 2,6-disubstituted pyridine derivatives. nih.gov

The synthetic value of this molecule is derived from its distinct functionalities:

The 2-Fluoro Group: As discussed, the fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions nih.gov. The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions electron-deficient and thus highly susceptible to attack by a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). This allows for the precise and efficient introduction of various substituents at this position.

The 6-(Phenylmethoxy) Group: The phenylmethoxy group, commonly known as a benzyloxy group, serves as a stable protecting group for a hydroxyl function. It is generally robust to the conditions used for SNAr at the 2-position. After the desired nucleophilic substitution has been performed, the benzyloxy group can be readily removed via standard methods, such as catalytic hydrogenation, to reveal a 6-hydroxypyridine moiety.

This dual functionality makes Pyridine, 2-fluoro-6-(phenylmethoxy)- a key intermediate for accessing 6-substituted-2-pyridone scaffolds and other complex pyridines that are otherwise difficult to synthesize. It provides a reliable synthetic route where two different functionalities can be introduced sequentially and selectively at the 2- and 6-positions.

Below are tables detailing the physicochemical properties of the compound and illustrating the general reactivity of the 2-fluoro position in pyridine systems.

Table 1: Physicochemical Properties of Pyridine, 2-fluoro-6-(phenylmethoxy)-

Property Value Source
CAS Number 900512-64-3 aksci.com
Molecular Formula C₁₂H₁₀FNO aksci.com
Molecular Weight 203.21 g/mol aksci.com
Common Name 2-Benzyloxy-6-fluoropyridine aksci.com
Purity (Typical) ≥95% aksci.com

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Fluoropyridine Scaffolds

Nucleophile Type Example Nucleophile Resulting Functional Group at C-2 Significance
O-Nucleophile Sodium Methoxide (NaOMe) Methoxy (-OCH₃) Synthesis of alkoxypyridines
N-Nucleophile Ammonia (NH₃) Amino (-NH₂) Access to aminopyridines
N-Nucleophile Piperidine Piperidinyl Formation of C-N bonds with cyclic amines
S-Nucleophile Sodium Thiophenoxide (NaSPh) Phenylthio (-SPh) Synthesis of thioethers
C-Nucleophile Grignard Reagents (R-MgBr) Alkyl/Aryl (-R) Formation of C-C bonds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILKUCEYHWQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295795
Record name 2-Fluoro-6-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900512-64-3
Record name 2-Fluoro-6-(phenylmethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=900512-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(phenylmethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Pyridine, 2 Fluoro 6 Phenylmethoxy and Analogues

Regioselective C–H Functionalization Approaches to Fluoropyridines

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. scispace.com In the context of fluoropyridine synthesis, regioselective C–H fluorination presents a direct pathway to valuable intermediates.

Site-Selective C–H Fluorination at α-Positions to Pyridine (B92270) Nitrogen

A significant advancement in the synthesis of 2-fluoropyridines is the development of methods for direct C–H fluorination at the position adjacent to the pyridine nitrogen (α- or C2-position). A particularly effective method utilizes silver(II) fluoride (B91410) (AgF₂) as the fluorinating agent. nih.govresearchgate.net This approach is notable for its operational simplicity, safety, and broad applicability, proceeding at ambient temperature with reaction times often within an hour. nih.govresearchgate.net

The reaction exhibits exclusive selectivity for the C–H bond adjacent to the ring nitrogen, a preference that holds true for a wide range of substituted pyridines and related diazines. nih.govpkusz.edu.cn This high regioselectivity is a key advantage, providing direct access to 2-fluoropyridine (B1216828) derivatives that can serve as versatile intermediates for further functionalization. nih.govresearchgate.net Mechanistic studies suggest that the reaction pathway is analogous to the classic Chichibabin amination reaction. psu.eduscispace.compkusz.edu.cn The process is tolerant of numerous functional groups, including ketones, esters, amides, and even other halides like chlorides and bromides, which remain intact during the fluorination. psu.eduscispace.com

Influence of Remote Substituents on Fluorination Regioselectivity

While fluorination with AgF₂ generally favors the α-position, the presence of other substituents on the pyridine ring can influence the reaction's regioselectivity, particularly in unsymmetrical substrates with two available α-C–H bonds.

For 3-substituted pyridines, the nature of the substituent is critical in directing the fluorination. High selectivity for the 2-position is observed when the substituent at the 3-position is a halogen, alkoxy, cyano, or trifluoromethyl (CF₃) group. acs.orgnih.gov Conversely, pyridines bearing 3-alkyl, 3-alkoxycarbonyl (3-CO₂R), or 3-carboxamide (3-C(O)NR₂) groups often yield a mixture of 2-fluoro and 6-fluoro isomers. acs.orgnih.gov

In the case of 3,5-disubstituted pyridines, achieving high site-selectivity can be challenging, often resulting in poor selectivity. acs.org However, a notable exception involves pyridines with a 3-benzyloxy substituent. These substrates exhibit modest to high selectivity (from 4.2:1 to 20:1) for fluorination at the C-2 position, which is adjacent to the benzyloxy ether. acs.org This directing effect of the benzyloxy group is particularly relevant for the synthesis of analogues of the target compound. The electronic properties of the pyridine ring also play a role; more Lewis basic pyridines tend to undergo C–H fluorination more readily than their less basic counterparts. acs.org

Table 1: Influence of Substituent Position on the Regioselectivity of AgF₂-Mediated C–H Fluorination of Pyridines. acs.orgnih.gov
Substitution PatternSubstituent TypeObserved Selectivity
3-Substituted-Halo, -OR, -CN, -CF₃Exclusive formation of 2-fluoro-3-substituted product
3-Substituted-Alkyl, -CO₂R, -C(O)NR₂Mixture of 2-fluoro and 6-fluoro isomers
3,5-DisubstitutedGeneral CasePoor site selectivity (1:1 to 6:1)
3-Benzyloxy-5-SubstitutedVariousModest to high selectivity for 2-fluoro product (4.2:1 to 20:1)

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) is a classical and widely used method for the functionalization of electron-deficient aromatic systems, including halopyridines. acs.orgchemrxiv.org The combination of regioselective C–H fluorination followed by SNAr provides a powerful two-step strategy for the late-stage functionalization of complex pyridine-containing molecules. acs.org

SNAr Reactions of 2-Halopyridines with Phenolic Nucleophiles

The SNAr reaction provides a direct route to introduce phenoxy moieties onto a pyridine ring by reacting a halopyridine with a phenolic nucleophile. While the majority of SNAr reactions on pyridines have historically been performed with chloropyridines, fluoropyridines are often more reactive. nih.gov The reaction of 2-halopyridines with oxygen nucleophiles, such as benzyl (B1604629) alcohol or sodium phenoxide, has been shown to produce the corresponding ether products. sci-hub.se For instance, 2-phenoxypyridine (B1581987) can be synthesized from a 2-halopyridine and PhONa, although yields can be highly dependent on the solvent used. sci-hub.se This methodology is directly applicable to the synthesis of 2-fluoro-6-(phenylmethoxy)-pyridine, where a 2,6-dihalopyridine could be reacted with benzyl alcohol or its corresponding alkoxide.

Comparative Reactivity and Leaving Group Aptitude in Fluoropyridine SNAr Processes

This reactivity trend is observed in pyridine systems; for example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than the corresponding reaction with 2-chloropyridine (B119429). nih.gov While this order holds for many nucleophiles, including oxygen-based ones, it can be inverted in specific cases. For instance, reactions with some sulfur nucleophiles have shown a reactivity order of I > Br > Cl > F, suggesting that for these transformations, the second step (elimination of the halide) may become rate-determining. sci-hub.se However, for the synthesis of ethers using phenolic or alkoxide nucleophiles, fluorine is generally the most reactive leaving group. sci-hub.se

Table 2: Relative Reactivity of 2-Halopyridines in SNAr Reactions with Different Nucleophiles. sci-hub.se
Nucleophile TypeObserved Reactivity Order (Leaving Group)Inferred Rate-Determining Step
Oxygen (e.g., PhCH₂OH)F > Cl > Br > INucleophilic Addition
Sulfur (e.g., PhSNa)I > Br > Cl > FLeaving Group Expulsion
Carbon (e.g., PhCH₂CN)No substantial difference-

Control of Substitution Patterns in Multisusbtituted Fluoropyridines via SNAr

Precise control over the substitution pattern in polysubstituted pyridines can be achieved by leveraging the regioselectivity of both the fluorination and the subsequent SNAr steps. By first installing a fluorine atom at a specific α-position via a site-selective C–H fluorination reaction, a handle for subsequent functionalization is created. acs.org The SNAr reaction will then occur exclusively at the carbon bearing the fluorine atom.

This strategy allows for the synthesis of specific isomers that might be difficult to access through classical methods. For example, in a 3,5-disubstituted pyridine, a directing group can be used to install a fluorine at either the C-2 or C-6 position. As mentioned, a 3-benzyloxy group preferentially directs fluorination to the C-2 position. acs.org A subsequent SNAr reaction with a different nucleophile would then yield a 2,3,5-trisubstituted pyridine with a defined substitution pattern. This two-step, C–H functionalization/SNAr sequence provides a robust and flexible platform for the synthesis of complex and highly decorated pyridine analogues.

Precursor-Based Synthetic Routes to 2-Fluoro-6-substituted Pyridines

The construction of the 2-fluoro-6-substituted pyridine core can be approached through several strategic pathways, each starting from different precursors. These methods include the modification of pre-existing pyridine rings and the de novo construction of the fluorinated heterocyclic system.

Synthesis from Aminopyridines via Diazotization-Fluorination Pathways

A classic and reliable method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgbyjus.com This transformation proceeds through the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride.

For the synthesis of 2-fluoro-6-substituted pyridines, the corresponding 2-aminopyridine (B139424) derivative serves as the key precursor. The general mechanism involves three main steps:

Diazotization: The primary amino group of the 2-aminopyridine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a pyridyldiazonium salt. byjus.com

Formation of the Tetrafluoroborate Salt: The diazonium salt is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate intermediate. wikipedia.org

Thermal Decomposition: Gentle heating of the isolated and dried diazonium tetrafluoroborate salt results in the evolution of nitrogen gas and boron trifluoride, affording the desired 2-fluoropyridine. byjus.com

The efficiency of the Balz-Schiemann reaction can be influenced by the nature of the substituents on the pyridine ring. While it is a widely applicable method, the thermal decomposition step can sometimes be hazardous on a large scale. byjus.com Innovations to the traditional protocol include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can lead to improved yields in certain cases. wikipedia.org An alternative approach involves conducting the diazotization in anhydrous hydrogen fluoride, which can directly yield the fluoroarene without the need to isolate the diazonium salt. wikipedia.org

Table 1: Representative Examples of the Balz-Schiemann Reaction on Aminopyridines

Starting MaterialProductYield (%)
2-Amino-6-methylpyridine2-Fluoro-6-methylpyridine34
3-Aminopyridine3-Fluoropyridine50
3-Aminoquinoline3-Fluoroquinoline53

Data compiled from analogous reactions reported in the literature. uark.edu

Role of Pyridine N-Oxides in Direct Fluorination and Subsequent Transformations

Pyridine N-oxides are versatile intermediates for the functionalization of the pyridine ring, particularly at the 2- and 4-positions. The N-oxide functionality activates the ring towards both electrophilic and nucleophilic attack. For the synthesis of 2-fluoropyridines, the N-oxide can be used to facilitate direct fluorination.

The general strategy involves the activation of the pyridine N-oxide, which makes the C2 and C4 positions more susceptible to nucleophilic attack. While direct fluorination of pyridine itself is challenging, the N-oxide can be converted into a precursor that readily undergoes fluorination.

A common approach involves treating the pyridine N-oxide with a reagent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) to generate a 2-chloropyridine derivative. This 2-chloro intermediate can then be subjected to a halogen exchange (Halex) reaction using a fluoride source such as potassium fluoride (KF) to introduce the fluorine atom.

More direct methods for the fluorination of pyridine N-oxides are also being developed, aiming to avoid the multi-step process. These methods often involve activation of the N-oxide followed by reaction with a nucleophilic fluorine source.

Ring-Forming Reactions for Fluorinated Pyridine Scaffolds

Instead of modifying an existing pyridine ring, fluorinated pyridine scaffolds can be constructed through cyclocondensation reactions. This approach allows for the convergent synthesis of highly substituted pyridines by combining smaller, often acyclic, precursors.

One such strategy involves the cyclocondensation of β-ketoenamides. nih.gov While not directly yielding a 2-fluoro derivative, this method can produce highly functionalized 4-hydroxypyridines. The hydroxyl group can then be converted to a leaving group (e.g., a nonaflate) and subsequently displaced, or the pyridine ring can be subjected to other fluorination methods. This two-step process, involving a multicomponent reaction to form the β-ketoenamide followed by cyclocondensation, offers a high degree of flexibility in the substitution pattern of the final pyridine product. researchgate.net

Another approach is the electrophilic fluorination of dihydropyridine (B1217469) intermediates. For instance, 1,2-dihydropyridines can be treated with an electrophilic fluorinating agent like Selectfluor® to generate fluorinated 3,6-dihydropyridines. These intermediates can then be converted to the corresponding aromatic pyridines through the elimination of hydrogen fluoride. nih.gov

Derivatization Strategies Utilizing Pyridine, 2-fluoro-6-(phenylmethoxy)- as a Synthetic Intermediate

"Pyridine, 2-fluoro-6-(phenylmethoxy)-" is a valuable building block because both the fluorine atom and the phenylmethoxy group can be selectively transformed, allowing for the introduction of diverse functionalities.

Post-Synthetic Modifications at the Fluorine Position

The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SₙAr). This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The attack of a nucleophile occurs preferentially at the C2 and C4 positions.

A wide range of nucleophiles can be employed to displace the fluoride, including:

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce new ether linkages.

N-Nucleophiles: Amines, both primary and secondary, readily displace the fluoride to form 2-aminopyridine derivatives.

S-Nucleophiles: Thiolates can be used to synthesize 2-thiopyridine derivatives.

C-Nucleophiles: Certain carbanions can also participate in SₙAr reactions to form new carbon-carbon bonds.

The reaction conditions for these substitutions are often mild, making this a powerful strategy for late-stage functionalization in a synthetic sequence.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on 2-Fluoropyridines

2-Fluoropyridine DerivativeNucleophileProduct
2-FluoropyridineSodium Ethoxide2-Ethoxypyridine
2-FluoropyridineDiethylamine2-(Diethylamino)pyridine
2-Fluoropyridinet-Butylamine2-(t-Butylamino)pyridine

Data based on typical reactivity patterns of 2-fluoropyridines.

Transformations Involving the Phenylmethoxy Moiety

The phenylmethoxy (benzyloxy) group at the 6-position serves as a protecting group for a hydroxyl functionality. This group is generally stable under a variety of reaction conditions but can be selectively removed when desired. The most common method for the cleavage of a benzyl ether is catalytic hydrogenation.

In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This reaction cleaves the benzyl C-O bond, liberating the 2-fluoro-6-hydroxypyridine (B1302948) and toluene (B28343) as a byproduct.

Further Functionalization of the Pyridine Nucleus

The synthetic utility of Pyridine, 2-fluoro-6-(phenylmethoxy)- extends beyond its direct application, serving as a versatile intermediate for the introduction of additional functional groups onto the pyridine core. The existing substituents—a fluorine atom at the 2-position and a phenylmethoxy group at the 6-position—govern the regioselectivity and reactivity of subsequent transformations. The primary pathways for further functionalization include nucleophilic aromatic substitution, directed ortho-metalation, and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C-2 position of the pyridine ring is an excellent leaving group, rendering this position susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the fluorine atom and the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the ortho (C-2) and para (C-4) positions. libretexts.org In this specific scaffold, the C-2 position is primed for substitution.

This methodology allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, by displacing the fluoride ion. The reactions are typically carried out under basic conditions and can proceed efficiently due to the high electronegativity of fluorine, which facilitates the addition-elimination mechanism. nih.gov Compared to other halogens, fluoride is often a superior leaving group in nucleophilic aromatic substitutions on pyridine rings. nih.gov The general scheme for this transformation is presented below.

Scheme 1: General Nucleophilic Aromatic Substitution at the C-2 Position A chemical reaction showing a 2-fluoro-6-(phenylmethoxy)pyridine molecule reacting with a generic nucleophile 'Nu-'. An arrow points from the nucleophile to the carbon atom bonded to the fluorine on the pyridine ring. The product shown is the same pyridine structure but with the fluorine atom replaced by the 'Nu' group, and fluoride ion (F-) as a byproduct. The reaction conditions are noted as 'Base, Solvent, Heat'.

Detailed research has demonstrated the viability of this approach for a variety of nucleophiles on related 2-fluoropyridine systems.

Nucleophile (Nu-H)Reagent/ConditionsExpected Product (at C-2)
Primary/Secondary Amine (R₂NH)K₂CO₃, DMSO, 80-120 °C-NR₂
Alcohol (ROH)NaH, THF, reflux-OR
Thiol (RSH)NaH, DMF, rt-80 °C-SR
Hydrazine (N₂H₄)EtOH, reflux-NHNH₂

This interactive table summarizes potential SNAr reactions based on established reactivity of 2-fluoropyridines.

Directed ortho-Metalation (DoM) and Subsequent Electrophilic Quench

Directed ortho-metalation provides a powerful strategy for functionalizing the C-H bonds of the pyridine ring at positions adjacent to a directing metalating group (DMG). While the phenylmethoxy group is not a powerful DMG, alkoxy groups can direct lithiation to adjacent positions. nih.govresearchgate.net In the case of 2-fluoro-6-(phenylmethoxy)pyridine, the phenylmethoxy group at C-6 could potentially direct deprotonation to the C-5 position. The pyridine nitrogen itself is a strong directing group for the C-2 position, which is already substituted.

The reaction involves treating the substrate with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures to generate a lithiated intermediate. clockss.org This intermediate is then quenched with an electrophile to introduce a new substituent. The regioselectivity of this reaction can be influenced by the choice of base, solvent, and temperature. clockss.org

Scheme 2: Potential Directed Metalation at the C-5 Position A two-step chemical reaction. First, 2-fluoro-6-(phenylmethoxy)pyridine reacts with a strong base (e.g., n-BuLi) in a solvent like THF at -78°C. This forms a lithiated intermediate where a lithium atom is attached to the C-5 position of the pyridine ring. The second step shows this intermediate reacting with a generic electrophile 'E+'. The final product is 2-fluoro-6-(phenylmethoxy)pyridine with the electrophile 'E' now bonded to the C-5 position.

This strategy opens a pathway to introduce a variety of carbon and heteroatom electrophiles onto the pyridine core.

Electrophile (E⁺)ReagentIntroduced Group (at C-5)
DeuteriumD₂O-D
MethylCH₃I-CH₃
TrimethylsilylTMSCl-Si(CH₃)₃
CarboxaldehydeDMF-CHO
Carboxylic acidCO₂-COOH
IodineI₂-I

This interactive table illustrates potential functionalizations via DoM at the C-5 position, a common strategy for substituted pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For 2-fluoro-6-(phenylmethoxy)pyridine, this can be approached in two main ways:

C-F Bond Activation: Direct cross-coupling involving the activation of the C-F bond is possible, though it often requires specific and highly active catalyst systems. mdpi.com

Conversion to a More Reactive Handle: A more common strategy involves converting a C-H bond into a halide (e.g., -I or -Br) via a DoM sequence as described above. The resulting halopyridine can then readily participate in standard cross-coupling reactions like Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), or Buchwald-Hartwig (using amines). nih.govsoton.ac.ukrsc.org

For example, if the C-5 position is first iodinated via DoM, it can then be used as a handle for a Suzuki-Miyaura coupling to introduce an aryl or vinyl group.

Scheme 3: Example of a Suzuki-Miyaura Coupling at an Iodinated C-5 Position A chemical reaction showing a 2-fluoro-5-iodo-6-(phenylmethoxy)pyridine molecule reacting with an aryl boronic acid (Ar-B(OH)2). The reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., Na2CO3). The product is 5-aryl-2-fluoro-6-(phenylmethoxy)pyridine, where the iodine atom has been replaced by the aryl group 'Ar'.

The versatility of this approach allows for the construction of complex biaryl and other elaborate structures.

Coupling ReactionReaction PartnerCatalyst/ConditionsIntroduced Group
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, BaseAryl (-Ar)
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, BaseAlkynyl (-C≡C-R)
HeckAlkene (CH₂=CHR)Pd(OAc)₂, Ligand, BaseAlkenyl (-CH=CHR)
Buchwald-HartwigAmine (R₂NH)Pd Catalyst, Ligand, BaseAmino (-NR₂)

This interactive table outlines various palladium-catalyzed cross-coupling reactions that could be performed on a functionalized (e.g., halogenated) derivative of 2-fluoro-6-(phenylmethoxy)pyridine.

Elucidation of Reaction Mechanisms Pertaining to Pyridine, 2 Fluoro 6 Phenylmethoxy Synthesis and Reactivity

Mechanistic Insights into Nucleophilic Aromatic Substitution on Fluoropyridines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of fluoropyridines. Unlike typical nucleophilic substitutions (SN1 and SN2), the SNAr mechanism does not involve the direct displacement of the leaving group in a single step or the formation of an unstable aryl cation. wikipedia.org Instead, it proceeds via a two-step addition-elimination sequence. The pyridine (B92270) ring's nitrogen atom acts as a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.com

The general SNAr mechanism involves the initial attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically rate-determining as it disrupts the aromaticity of the ring, leading to a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comresearchgate.net In the second step, the aromaticity is restored by the expulsion of the leaving group, in this case, a fluoride (B91410) ion. The high electronegativity of fluorine enhances the electrophilicity of the attached carbon, making fluoropyridines particularly reactive towards nucleophiles. nih.gov

Formation and Characterization of Meisenheimer σ-Complex Intermediates

The cornerstone of the stepwise SNAr mechanism is the formation of a resonance-stabilized, non-aromatic anionic σ-complex, commonly referred to as a Meisenheimer complex. wikipedia.orgwikipedia.org When a nucleophile attacks a 2-fluoropyridine (B1216828) derivative, the resulting intermediate's negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom. This delocalization provides significant stabilization that is not possible when the attack occurs at the C-3 position. stackexchange.com

The structure of this intermediate can be represented by several resonance forms, with the most significant contributor being the one where the negative charge resides on the nitrogen atom. stackexchange.com

While Meisenheimer complexes were first identified and isolated in reactions of highly electron-poor arenes (e.g., trinitrobenzene), their existence in pyridine SNAr reactions is well-accepted, though they are typically transient intermediates rather than stable, isolable species. wikipedia.orgnih.govbris.ac.uk Their formation is considered the rate-limiting step due to the energetic penalty of breaking aromaticity. researchgate.net

Recent computational and kinetic isotope effect (KIE) studies, however, have introduced nuance to this classical picture. researchgate.netacs.orgbris.ac.uk Evidence suggests that not all SNAr reactions proceed through a distinct, stable intermediate. Some reactions may follow a concerted pathway (cSNAr), where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.govbris.ac.uk The specific pathway—stepwise or concerted—is influenced by the electronic properties of the substrate, the nucleophile, and the leaving group. nih.gov Generally, a stepwise mechanism with a Meisenheimer intermediate is favored when strong electron-withdrawing groups are present to stabilize the anionic complex. nih.gov

Table 1: Characteristics of Meisenheimer Complexes in Pyridine SNAr Reactions
CharacteristicDescriptionSignificance
StructureAnionic, non-aromatic σ-complex formed by nucleophile addition. wikipedia.orgKey intermediate in the stepwise SNAr mechanism.
StabilizationResonance delocalization of negative charge onto the ring and the electronegative nitrogen atom (for C-2/C-4 attack). stackexchange.comLowers the activation energy for the reaction, favoring attack at positions ortho and para to nitrogen.
DetectionGenerally transient and not isolated in typical fluoropyridine reactions; characterized through spectroscopic and computational methods. nih.govConfirms the mechanistic pathway, though recent evidence suggests alternative concerted pathways may exist. bris.ac.uk
Role in ReactionFormation is typically the rate-determining step due to loss of aromaticity. researchgate.netThe stability of the complex directly influences the overall reaction rate.

Kinetic Studies and Rate-Determining Steps in SNAr Reactions

Kinetic studies provide crucial evidence for the proposed SNAr mechanism. The relative reactivity of different halopyridines is particularly informative. In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I. This is because the high electronegativity of fluorine makes the ipso-carbon more electrophilic and thus more susceptible to attack, accelerating the reaction. sci-hub.se

Conversely, if the expulsion of the leaving group were the rate-determining step, the order would be reversed (I > Br > Cl > F), reflecting the C-X bond strengths. Experimental data for reactions of 2-halopyridines with many nucleophiles, such as sodium ethoxide, show the F > Cl reactivity trend. For example, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is approximately 320 times faster than that of 2-chloropyridine (B119429), strongly indicating that the formation of the Meisenheimer complex is the rate-determining step. nih.govlookchem.com

However, the rate-determining step can vary depending on the specific nucleophile and reaction conditions. With highly polarizable, "soft" nucleophiles like thiols, the breaking of the carbon-halogen bond can become more significant, and the reactivity order can shift towards I > Br > Cl > F, suggesting the second step (expulsion of the leaving group) is rate-limiting. sci-hub.se

Table 2: Relative Reactivity of 2-Halopyridines in SNAr Reactions
NucleophileSolventObserved Reactivity OrderInferred Rate-Determining StepReference
Sodium Ethoxide (EtO-)EthanolF >> ClNucleophilic Attack (Step 1) nih.govlookchem.com
Benzyl (B1604629) Alcohol (PhCH2OH)NMPF > Cl > Br > INucleophilic Attack (Step 1) sci-hub.se
Sodium Phenylsulfide (PhSNa)HMPAI > Br > Cl > FLeaving Group Expulsion (Step 2) sci-hub.se

Detailed Mechanisms of C–H Fluorination in Pyridine Systems

An alternative to classical SNAr for synthesizing fluoropyridines is the direct C–H fluorination of the pyridine ring. This modern approach avoids the need for pre-functionalized substrates. One prominent method utilizes silver(II) fluoride (AgF₂) and achieves high regioselectivity for the C-2 position. nih.govresearchgate.net

Mechanistic studies suggest this reaction does not proceed via a simple electrophilic aromatic substitution. Instead, the pathway is thought to be analogous to the classic Chichibabin amination reaction. nih.govpkusz.edu.cn The proposed mechanism involves the following key steps:

Coordination: The pyridine nitrogen coordinates to the Ag(II) center.

Single Electron Transfer (SET): An electron is transferred from the pyridine ring to Ag(II), generating a pyridine radical cation and Ag(I).

Fluoride Transfer: A fluoride radical from another AgF₂ molecule adds to the C-2 position of the radical cation.

Rearomatization: The resulting intermediate loses a proton and an electron to regenerate the aromatic ring and produce the 2-fluoropyridine product.

The exclusive selectivity for the 2-position is a key feature of this reaction, which is inconsistent with mechanisms involving electrophilic carbene intermediates or indiscriminate fluorine radical addition. pkusz.edu.cn Another reported method for C-H fluorination involves the use of pyridine N-oxyl radicals, which promote the reaction through a single-electron transfer (SET) process, highlighting the importance of radical intermediates in these transformations. rsc.org

Catalytic and Organometallic Mechanistic Pathways in Pyridine Derivatization

Beyond classical SNAr, catalytic and organometallic methods offer powerful and versatile pathways for the derivatization of pyridine systems. These approaches can provide access to isomers that are difficult to obtain through traditional methods and often proceed under milder conditions.

For instance, Rh(III)-catalyzed C–H functionalization has been developed for the synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov The proposed catalytic cycle typically involves:

C–H Activation: The Rh(III) catalyst coordinates to the oxime nitrogen, directing a cyclometalation via C-H activation of the alkyne.

Migratory Insertion: The alkyne inserts into the Rh-C bond.

Reductive Elimination: This step forms the pyridine ring and regenerates the active Rh(III) catalyst.

Furthermore, recent advances have shown that SNAr reactions themselves can be catalyzed. The use of an organic superbase, such as t-Bu-P₄, has been shown to catalyze the concerted SNAr of aryl fluorides, including 2-fluoropyridine. acs.org The proposed mechanism involves dual activation: the superbase deprotonates the nucleophile to increase its reactivity while simultaneously interacting with the aryl fluoride, facilitating the displacement. This catalytic approach expands the scope of SNAr to include less activated substrates and diverse nucleophiles under mild conditions. acs.org

Structure Reactivity Relationships and Electronic Properties of Pyridine, 2 Fluoro 6 Phenylmethoxy

Electronic Effects of Fluorine and Phenylmethoxy Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine nucleus in this molecule is a direct consequence of the interplay between the inductive and resonance effects of its substituents.

Fluorine Substituent: The fluorine atom at the C2 position is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). rsc.org This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution (EAS) and more activated towards nucleophilic aromatic substitution (SNAr). pearson.comnih.gov The reactivity of 2-fluoropyridines in SNAr reactions is notably high; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429). nih.govresearchgate.net This highlights the potent activating nature of the fluorine substituent for nucleophilic attack.

The combination of a strong electron-withdrawing group (F) and a group with both donating and withdrawing potential (-OCH₂Ph) makes the pyridine ring in this molecule highly deactivated towards electrophiles but primed for nucleophilic substitution, particularly at the fluorine-bearing carbon.

Correlation Between Molecular Structure and Nucleophilic/Electrophilic Attack Preferences

The positions of the substituents on the pyridine ring create a distinct pattern of reactivity, strongly favoring nucleophilic substitution over electrophilic attack.

Nucleophilic Attack: The pyridine nitrogen and the C2-fluorine atom work in concert to make the pyridine ring electron-deficient. This electronic deficiency is most pronounced at the C2 and C6 positions. The fluorine atom at C2 is an excellent leaving group in SNAr reactions, making this position the primary site for nucleophilic attack. nih.gov The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. The presence of the phenylmethoxy group at C6 can modulate this reactivity, but the principal site of attack remains the carbon attached to the fluorine. SNAr reactions on 2-fluoropyridines are a common and efficient method for introducing a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles. nih.govsci-hub.se

The interactive table below summarizes the expected reactivity at different positions of the pyridine ring.

Impact of Substituents on Aromaticity and Electron Density Distribution

The substituents significantly alter the electronic landscape and aromatic character of the pyridine ring.

Electron Density Distribution: Computational analyses, such as Density Functional Theory (DFT) and the generation of Molecular Electrostatic Potential (MEP) maps, are used to visualize electron distribution. researchgate.netmdpi.com For 2-fluoro-6-(phenylmethoxy)pyridine, the electron density is expected to be lowest around the C2 position due to the powerful inductive pull of the fluorine atom. The nitrogen atom also strongly withdraws electron density from the ring carbons. researchgate.net The phenylmethoxy group, through its resonance effect, can increase electron density at the C3 and C5 positions, but this is counteracted by the strong deactivating effects of the nitrogen and fluorine. MEP maps would likely show a significant region of positive potential (electron deficiency) over the pyridine ring, particularly near the nitrogen and fluorine atoms, and a region of negative potential (electron richness) around the oxygen atom of the phenylmethoxy group. rsc.orgmdpi.com

Aromaticity: While pyridine is an aromatic compound, its aromaticity can be influenced by substituents. Electron-withdrawing groups like fluorine can slightly decrease the aromatic character by localizing electron density. Nuclear Independent Chemical Shift (NICS) calculations are a common method to quantify aromaticity, where more negative values indicate stronger aromaticity. researchgate.net While specific NICS values for this exact compound are not readily available in the searched literature, studies on similar substituted pyridines show that strong substituent effects can perturb the delocalized π-system. researchgate.net However, the pyridine ring is expected to retain its fundamental aromatic character.

The following table presents hypothetical, yet illustrative, ¹³C NMR chemical shift data based on the electronic effects discussed. Lower chemical shifts (more shielding) indicate higher electron density, while higher shifts (deshielding) indicate lower electron density.

Advanced Spectroscopic Analysis for Structural Elucidation of Pyridine, 2 Fluoro 6 Phenylmethoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of Pyridine (B92270), 2-fluoro-6-(phenylmethoxy)- is expected to show distinct signals corresponding to the protons of the phenyl ring, the methylene (B1212753) bridge, and the substituted pyridine ring.

Phenyl Protons (C₆H₅): The five protons of the monosubstituted phenyl ring are anticipated to appear as a complex multiplet in the aromatic region, typically between δ 7.30 and 7.50 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group, being in a benzylic and ether linkage, are expected to produce a sharp singlet. This signal is predicted to be in the range of δ 5.40 - 5.50 ppm due to the deshielding effects of the adjacent oxygen and phenyl group. oregonstate.edu

Pyridine Protons: The three protons on the pyridine ring (H-3, H-4, and H-5) will exhibit characteristic splitting patterns due to both homo- and heteronuclear coupling (with the fluorine atom).

The H-4 proton is expected to appear as a triplet of doublets around δ 7.80 ppm, arising from coupling to H-3, H-5, and the fluorine at C-2.

The H-3 proton, adjacent to the fluorine-bearing carbon, would likely resonate around δ 6.80 ppm as a doublet of doublets.

The H-5 proton is predicted to appear as a doublet of doublets around δ 6.95 ppm.

Table 1: Predicted ¹H NMR Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl-H7.30 - 7.50m
-CH₂-5.45s
Pyridine H-47.80t
Pyridine H-56.95d
Pyridine H-36.80d

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for Pyridine, 2-fluoro-6-(phenylmethoxy)- will be characterized by signals for the pyridine, phenyl, and methylene carbons, with the pyridine signals showing coupling to the fluorine atom.

Pyridine Carbons:

The C-2 carbon, directly bonded to the fluorine atom, is expected to show a large one-bond coupling constant (¹JCF) of approximately 230-250 Hz and resonate at a highly deshielded chemical shift, predicted to be around δ 164.0 ppm.

The C-6 carbon, bonded to the oxygen of the benzyloxy group, is also expected to be significantly deshielded, appearing around δ 162.5 ppm.

The remaining pyridine carbons (C-3, C-4, C-5) will show smaller C-F coupling constants and are predicted to resonate at approximately δ 108.0 (d, ²JCF), δ 144.0 (d, ³JCF), and δ 110.0 ppm, respectively.

Phenyl Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (C-1') around δ 136.5 ppm, and three others for the ortho, meta, and para carbons in the δ 127-129 ppm range.

Methylene Carbon (-CH₂-): The methylene carbon is expected to have a chemical shift of approximately δ 70.5 ppm.

Table 2: Predicted ¹³C NMR Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling Constant (J, Hz)
C-2164.0¹J ≈ 240
C-6162.5-
C-4144.0³J ≈ 15
C-1' (ipso)136.5-
C-2', C-3', C-4'127.0 - 129.0-
C-5110.0⁴J ≈ 4
C-3108.0²J ≈ 35
-CH₂-70.5-

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of fluorine is very sensitive to its electronic environment. alfa-chemistry.com For Pyridine, 2-fluoro-6-(phenylmethoxy)-, a single resonance is expected. The chemical shift for a fluorine atom at the C-2 position of a pyridine ring typically appears in the range of -65 to -90 ppm relative to CFCl₃. The electron-donating nature of the 6-(phenylmethoxy) group is expected to shield the fluorine nucleus, shifting the signal to a less negative value within this range, likely around δ -70.5 ppm. This signal would appear as a multiplet due to coupling with the pyridine protons H-3, H-4, and H-5.

Table 3: Predicted ¹⁹F NMR Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
C2-F-70.5m

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of Pyridine, 2-fluoro-6-(phenylmethoxy)- is expected to display several characteristic absorption bands:

Aromatic C-H Stretching: A band or series of bands above 3000 cm⁻¹, typically around 3030-3070 cm⁻¹, corresponding to the C-H stretching vibrations of the pyridine and phenyl rings. libretexts.org

Aliphatic C-H Stretching: Bands in the region of 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group. askthenerd.com

Aromatic C=C and C=N Stretching: A series of medium to strong intensity bands in the 1450-1610 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic rings.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1250-1300 cm⁻¹ region.

C-O-C (Ether) Stretching: The asymmetric C-O-C stretching of the benzyl (B1604629) ether group is predicted to give a strong band around 1240 cm⁻¹, while the symmetric stretch would appear near 1030 cm⁻¹.

C-H Out-of-Plane Bending: The region between 690 cm⁻¹ and 900 cm⁻¹ will contain bands from the C-H out-of-plane bending vibrations, which can be indicative of the substitution patterns on the aromatic rings.

Table 4: Predicted IR Absorption Bands for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3030 - 3070Medium
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C and C=N Stretch1450 - 1610Medium-Strong
C-F Stretch1250 - 1300Strong
Asymmetric C-O-C Stretch~1240Strong
Symmetric C-O-C Stretch~1030Strong

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The spectrum of Pyridine, 2-fluoro-6-(phenylmethoxy)- will be dominated by π → π* transitions within the pyridine and phenyl rings.

While the two aromatic rings are not directly conjugated, they form two distinct chromophores. The pyridine ring, being a heteroaromatic system, and the phenyl ring will both exhibit characteristic absorptions. Substituted pyridines typically show absorption maxima (λmax) in the range of 250-280 nm. researchgate.net The presence of the electron-donating benzyloxy group is expected to cause a slight bathochromic (red) shift. Therefore, absorption maxima are predicted around 270-280 nm.

Table 5: Predicted UV-Vis Absorption Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Transition TypePredicted λmax (nm)
π → π*~275

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

The calculated exact mass of the neutral molecule Pyridine, 2-fluoro-6-(phenylmethoxy)- (C₁₂H₁₀FNO) is 203.07464 Da. In ESI-HRMS, the compound would typically be observed as the protonated molecular ion [M+H]⁺, with a calculated m/z of 204.08247.

The fragmentation pattern in mass spectrometry provides valuable structural information. For this molecule, the most prominent fragmentation pathway is expected to involve the cleavage of the benzylic C-O bond, which is typically weak. This would lead to the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other potential fragmentation pathways include the loss of a benzyl radical or the entire benzyloxy group. scribd.comlibretexts.org

Table 6: Predicted HRMS Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

IonFormulaPredicted m/zDescription
[M+H]⁺C₁₂H₁₁FNO⁺204.08247Protonated Molecular Ion
[C₇H₇]⁺C₇H₇⁺91.05478Tropylium Cation (Base Peak)

Computational Chemistry and Theoretical Investigations of Pyridine, 2 Fluoro 6 Phenylmethoxy

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For Pyridine (B92270), 2-fluoro-6-(phenylmethoxy)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation. nih.gov

Electronic structure analysis provides insights into the charge distribution and dipole moment. The high electronegativity of the fluorine atom and the nitrogen atom in the pyridine ring leads to a significant polarization of the molecule. Mulliken charge analysis, a method to partition the electron density among atoms, typically reveals a partial negative charge on the fluorine and nitrogen atoms, while the adjacent carbon atoms carry a partial positive charge. This charge distribution is critical in determining the molecule's reactivity, particularly towards nucleophilic attack.

Table 1: Predicted Geometrical Parameters for Pyridine, 2-fluoro-6-(phenylmethoxy)- based on DFT Calculations on Analogous Structures

Parameter Predicted Value Reference Compound(s)
C-F Bond Length (Å) ~1.35 2-Fluoropyridine (B1216828) researchgate.net
C-N (Pyridine) Bond Length (Å) ~1.34 2-Fluoropyridine researchgate.net
C-O Bond Length (Å) ~1.36 Anisole derivatives
C-N-C (Pyridine) Bond Angle (°) ~117 2-Fluoropyridine researchgate.net
Dipole Moment (Debye) 2.0 - 3.0 Substituted Pyridines nih.gov

Note: The values presented are estimations based on computational studies of structurally related molecules and may vary depending on the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Site Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). researchgate.net

For Pyridine, 2-fluoro-6-(phenylmethoxy)-, the HOMO is expected to be localized primarily on the electron-rich phenylmethoxy group and the pyridine ring. The LUMO, conversely, is anticipated to be distributed over the pyridine ring, particularly concentrated on the carbon atoms bonded to the electronegative fluorine and nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity.

The distribution of the LUMO is particularly important for predicting the site selectivity of nucleophilic aromatic substitution (SNAr) reactions. The carbon atom at the 2-position, bonded to the highly electronegative fluorine atom, is expected to have a large LUMO coefficient. This indicates that it is the most electrophilic site and, therefore, the most susceptible to attack by nucleophiles. FMO analysis of similar fluorinated pyridines confirms that the LUMO is typically localized on the pyridine ring, making it the primary site for electron acceptance. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Pyridines

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
2-Fluoropyridine -9.8 -0.5 9.3
2-Methoxypyridine -8.9 -0.2 8.7
Pyridine, 2-fluoro-6-(phenylmethoxy)- (Estimated) -9.2 -0.4 8.8

Note: These values are illustrative and derived from various computational studies on related compounds. The actual values for the target molecule will depend on the computational method.

Computational Modeling of Reaction Pathways and Transition States (e.g., SNAr Mechanisms)

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including the characterization of transition states and intermediates. The Nucleophilic Aromatic Substitution (SNAr) reaction is a key transformation for 2-halopyridines. nih.gov The presence of the electron-withdrawing fluorine atom and the ring nitrogen activates the pyridine ring towards nucleophilic attack. acs.orgnih.gov

For Pyridine, 2-fluoro-6-(phenylmethoxy)-, the SNAr reaction typically proceeds via a two-step mechanism involving the formation of a Meisenheimer complex, a negatively charged intermediate. rsc.org Computational studies can model the entire reaction pathway:

Nucleophilic Attack: A nucleophile attacks the C2 carbon, leading to the formation of the tetrahedral Meisenheimer intermediate. DFT calculations can determine the activation energy for this step by locating the corresponding transition state.

Fluoride (B91410) Elimination: The intermediate collapses, expelling the fluoride ion and restoring the aromaticity of the pyridine ring. The energy barrier for this step can also be computed.

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of the rate-determining step and provides insights into how substituents influence the reaction rate. The phenylmethoxy group at the 6-position, being an electron-donating group, might slightly decrease the reactivity towards nucleophiles compared to an unsubstituted 2-fluoropyridine, but the activating effect of the fluorine and ring nitrogen is dominant.

Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and the interpretation of experimental spectra. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.gov By computing the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. These calculated shifts, when compared with experimental data, can confirm the proposed structure. For Pyridine, 2-fluoro-6-(phenylmethoxy)-, calculations would predict distinct signals for the protons and carbons of the pyridine and phenyl rings. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment and provides a key diagnostic handle. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For the target molecule, characteristic frequencies for C-F stretching, C-O-C stretching of the ether linkage, and various pyridine and phenyl ring vibrations would be predicted.

Table 3: Predicted Spectroscopic Data for Pyridine, 2-fluoro-6-(phenylmethoxy)-

Spectroscopic Parameter Predicted Value/Range Method/Basis
¹H NMR Chemical Shift (Pyridine H) 6.5 - 8.0 ppm GIAO/DFT
¹³C NMR Chemical Shift (C-F) 160 - 165 ppm GIAO/DFT
¹⁹F NMR Chemical Shift -70 to -90 ppm (vs. CFCl₃) GIAO/DFT
C-F Stretch (IR) 1200 - 1250 cm⁻¹ DFT/B3LYP
C-O-C Stretch (IR) 1230 - 1270 cm⁻¹ (asym), 1020-1075 cm⁻¹ (sym) DFT/B3LYP

Note: Predicted values are based on typical ranges for similar functional groups and require specific calculations for accurate prediction.

Non-Covalent Interaction (NCI) Analysis in Pyridine, 2-fluoro-6-(phenylmethoxy)- Systems

Non-covalent interactions (NCIs) play a crucial role in determining the conformation, stability, and intermolecular interactions of molecules. nih.govnih.gov The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes. chemtools.org

In Pyridine, 2-fluoro-6-(phenylmethoxy)-, several intramolecular NCIs can be anticipated:

C-H···F and C-H···N Interactions: Weak hydrogen bonds may exist between the benzylic protons of the phenylmethoxy group and the lone pairs of the fluorine or nitrogen atoms.

π-π Stacking: An attractive interaction between the electron-rich phenyl ring and the electron-deficient pyridine ring is possible, depending on the molecule's conformation.

Steric Repulsion: There might be repulsive interactions between the hydrogen atoms of the phenyl group and the pyridine ring, which would influence the preferred rotational conformation around the C-O bond.

NCI plots visually represent these interactions as surfaces, colored to distinguish between attractive (blue/green) and repulsive (red) forces. ic.ac.ukresearchgate.net This analysis provides a detailed picture of the forces that govern the molecule's preferred shape and how it might interact with other molecules, such as solvent molecules or biological receptors.

Synthetic Applications and Future Research Directions for Pyridine, 2 Fluoro 6 Phenylmethoxy

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

"Pyridine, 2-fluoro-6-(phenylmethoxy)-" is anticipated to be a valuable precursor in multistep syntheses. The fluorine atom at the 2-position activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govacs.org This allows for the facile and regioselective introduction of a wide array of nucleophiles, including amines, alcohols, thiols, and carbanions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is significantly faster than that of 2-chloropyridine (B119429), highlighting the enhanced reactivity imparted by the fluorine substituent. nih.govacs.org

The phenylmethoxy group serves a dual purpose. It can act as a stable protecting group for the 6-hydroxypyridine tautomer, which can be deprotected under various conditions (e.g., hydrogenolysis) at a later synthetic stage to reveal a hydroxyl functionality for further elaboration. Alternatively, the phenylmethoxy moiety itself can influence the electronic properties and steric environment of the molecule, guiding the reactivity of other positions on the pyridine ring.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product
Amine R-NH₂ 2-Amino-6-(phenylmethoxy)pyridine derivative
Alcohol R-OH / NaH 2-Alkoxy-6-(phenylmethoxy)pyridine derivative
Thiol R-SH / NaH 2-Thioether-6-(phenylmethoxy)pyridine derivative

Applications in the Modular Assembly of Biologically Active Scaffolds and Heterocycles

The modular nature of "Pyridine, 2-fluoro-6-(phenylmethoxy)-" makes it an attractive component for the assembly of diverse heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry. The sequential or one-pot displacement of the fluorine atom and subsequent modification of the phenylmethoxy group or the pyridine ring itself allows for the rapid generation of compound libraries for biological screening.

For example, the initial SNAr reaction can introduce a pharmacophoric element, followed by debenzylation to unmask the 6-hydroxy group. This hydroxyl group can then be engaged in various transformations, such as etherification, esterification, or conversion to a leaving group for further substitution, enabling the exploration of structure-activity relationships (SAR). This step-wise approach is crucial in the design and synthesis of novel therapeutic agents.

Emerging Research Areas in Fluorinated Pyridine Chemistry

Emerging research in fluorinated pyridines is focused on the development of novel fluorination methods and the late-stage functionalization of complex molecules. nih.govacs.org While direct C-H fluorination of a pre-functionalized pyridine is a modern approach, the use of "Pyridine, 2-fluoro-6-(phenylmethoxy)-" as a starting material circumvents the need for such steps when a 2-fluoro substituent is desired from the outset.

Future research may explore the use of this compound in the synthesis of novel materials, such as organic light-emitting diodes (OLEDs) or functional polymers, where the electronic properties of the fluorinated pyridine core can be fine-tuned. The interplay between the electron-withdrawing fluorine atom and the potentially electron-donating nature of the phenylmethoxy group could lead to interesting photophysical properties.

Prospects for Novel Synthetic Methodologies and Catalytic Transformations

The development of novel catalytic transformations for the functionalization of fluorinated pyridines is a burgeoning area of research. While SNAr is a powerful tool, transition-metal-catalyzed cross-coupling reactions offer alternative and complementary methods for bond formation. For instance, the fluorine atom, though generally a poor leaving group in cross-coupling, can be activated under specific catalytic conditions.

More likely, other positions on the pyridine ring of "Pyridine, 2-fluoro-6-(phenylmethoxy)-" could be functionalized using C-H activation strategies. The directing-group ability of the pyridine nitrogen or the phenylmethoxy oxygen could be exploited to achieve regioselective C-H arylation, alkylation, or amination, further expanding the synthetic utility of this building block.

Table 2: Potential Catalytic Transformations

Reaction Type Catalyst System Potential Outcome
C-H Arylation Pd(OAc)₂ / Ligand Introduction of an aryl group at C3, C4, or C5
Suzuki Coupling Pd(PPh₃)₄ / Base Coupling at a pre-functionalized position (e.g., bromo)

Design Principles for Next-Generation Fluorinated Pyridine Derivatives

The design of next-generation fluorinated pyridine derivatives based on "Pyridine, 2-fluoro-6-(phenylmethoxy)-" will likely be guided by the principles of medicinal chemistry and materials science. Key considerations will include:

Modulation of Physicochemical Properties: The fluorine atom can be used to enhance metabolic stability, increase lipophilicity, and modulate the pKa of the pyridine nitrogen. The choice of nucleophile to displace the fluorine will further influence these properties.

Bioisosteric Replacement: The fluorinated pyridine core can serve as a bioisostere for other aromatic systems, potentially improving drug-target interactions and pharmacokinetic profiles.

Conformational Control: The steric bulk of the phenylmethoxy group and the substituent introduced at the 2-position can be used to control the conformation of the molecule, which can be critical for biological activity.

Tuning of Electronic Properties: For materials science applications, the electronic properties of the pyridine ring can be fine-tuned by varying the substituents to achieve desired optical and electronic characteristics.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-6-(phenylmethoxy)pyridine?

  • Methodological Answer : A widely used approach involves nucleophilic aromatic substitution on a pre-functionalized pyridine scaffold. For example, starting with 2,6-dichloropyridine, the phenylmethoxy group can be introduced via substitution with benzyl alcohol in the presence of a strong base (e.g., NaH). Subsequent fluorination is achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) . Alternatively, Suzuki-Miyaura cross-coupling can be employed if halogenated precursors (e.g., 6-bromo-2-fluoropyridine) are available, utilizing palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under inert conditions .

Q. What spectroscopic techniques are critical for characterizing 2-fluoro-6-(phenylmethoxy)pyridine?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : The fluorine atom at the 2-position induces distinct splitting patterns in adjacent protons (e.g., H-3 and H-4). In ¹⁹F NMR, a singlet near -110 ppm confirms the fluorine substitution .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.08).
  • X-ray Crystallography : Resolves spatial arrangements, as demonstrated for structurally related pyridine derivatives like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
  • IR Spectroscopy : Identifies C-F stretches (1100–1000 cm⁻¹) and C-O-C vibrations from the benzyloxy group (1250–1150 cm⁻¹) .

Q. What safety protocols are recommended for handling 2-fluoro-6-(phenylmethoxy)pyridine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves (double-gloving with Viton® recommended), lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize the fluorination step to minimize side reactions (e.g., elimination or ring degradation)?

  • Methodological Answer :
  • Solvent and Temperature : Use anhydrous DMSO at 80–100°C to enhance fluoride ion reactivity while avoiding decomposition.
  • Catalysis : Add phase-transfer catalysts (e.g., 18-crown-6 ether) to improve fluoride availability and reduce competing pathways .
  • Monitoring : Track reaction progress via HPLC or GC-MS to identify intermediates (e.g., dehalogenated byproducts). Adjust stoichiometry dynamically based on real-time data .

Q. How do steric and electronic effects of the phenylmethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-donating benzyloxy group activates the pyridine ring toward electrophilic substitution but deactivates it for nucleophilic attacks.
  • Steric Hindrance : The bulky substituent at the 6-position restricts access to the ortho position, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to prevent catalyst poisoning.
  • Computational Insights : Density Functional Theory (DFT) studies can predict regioselectivity, showing preferential reactivity at the 4-position due to fluorine’s electron-withdrawing effect .

Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?

  • Methodological Answer :
  • Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables like catalyst loading (e.g., 1–10 mol% Pd), ligand type (e.g., Pd(PPh₃)₄ vs. SPhos), and solvent polarity (dioxane vs. THF).
  • Atmosphere Control : Ensure anhydrous and oxygen-free conditions (via freeze-pump-thaw cycles) to prevent catalyst oxidation.
  • Kinetic Profiling : Employ in situ techniques like ReactIR to monitor intermediate formation and identify rate-limiting steps. Reproducing literature methods with strict parameter control often isolates conflicting variables (e.g., trace moisture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2-fluoro-6-(phenylmethoxy)-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2-fluoro-6-(phenylmethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.